molecular formula C15H18N2O B14871577 N-cyclopentyl-2-(1H-indol-1-yl)acetamide

N-cyclopentyl-2-(1H-indol-1-yl)acetamide

Cat. No.: B14871577
M. Wt: 242.32 g/mol
InChI Key: YVZZAEHDRFNIJB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1H-indol-1-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the indole ring and an acetamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1H-indol-1-yl)acetamide typically involves the reaction of indole with cyclopentylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase the yield and purity of the product. Continuous flow reactors and automated synthesis systems can also be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in substituted derivatives of this compound.

Scientific Research Applications

N-cyclopentyl-2-(1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-cyclopentyl-2-(1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide: This compound has a formyl group at the 3-position of the indole ring, which may confer different chemical and biological properties.

    N-cyclopentyl-2-(1H-indol-3-yl)acetamide: This compound has the acetamide group at the 3-position of the indole ring, which may affect its reactivity and biological activity.

    N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide: This compound contains a fluorobenzyl group and a thioether linkage, which may result in distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-cyclopentyl-2-indol-1-ylacetamide

InChI

InChI=1S/C15H18N2O/c18-15(16-13-6-2-3-7-13)11-17-10-9-12-5-1-4-8-14(12)17/h1,4-5,8-10,13H,2-3,6-7,11H2,(H,16,18)

InChI Key

YVZZAEHDRFNIJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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